SchisantherinS

Phytochemical profiling Natural product sourcing Lignan quantification

Researchers often face inaccurate quantification of Schisandra lignans due to cross-reactivity with co-occurring analogs. Schisantherin S (CAS 2230512-49-7) provides a specific reference standard for LC-MS/MS method development, differentiated by its distinct molecular weight (430.49 g/mol) and retention time. - Utilized to resolve structure-activity relationships against Schisantherin A/B/C. - Enables independent assessment of CYP3A inhibition potential, avoiding erroneous extrapolation from other lignan data. - Supplied as a high-purity powder with recommended long-term storage at -20°C.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B12111339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherinS
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3
InChIKeyMXMZPEXVCSNTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisantherin S Lignan Profile


Schisantherin S (CAS 2230512-49-7, molecular weight 430.49 g/mol, formula C₂₄H₃₀O₇) is a dibenzocyclooctene-type lignan isolated from the stems of Schisandra chinensis (Kadsura) . As a member of the Schisandraceae lignan family, it shares core structural features with clinically studied analogs such as Schisantherin A, B, and C, which have demonstrated hepatoprotective, anti-inflammatory, and antioxidant activities [1]. Schisantherin S is supplied as a powder for research use only, with recommended storage at -20°C for long-term stability .

Sourced from Schisandra chinensis stems (Kadsura coccinea)
Dibenzocyclooctene lignan for bioactivity pathway studies
Supplied as powder; store at -20°C for long-term stability

Schisantherin S Specificity


Dibenzocyclooctadiene lignans from Schisandra species exhibit pronounced structure-activity relationship (SAR) divergence, where minor differences in oxygenation pattern, stereochemistry, or substitution critically alter pharmacokinetic behavior, enzyme inhibition profile, and tissue distribution [1]. For instance, among six major Schisandra lignans evaluated in the same hepatotoxicity model, protective efficacy varied substantially, with Schisandrin C and Schisandrol B demonstrating significantly stronger effects than Schisantherin A [2]. Furthermore, CYP450 isoform inhibition profiles differ across lignan subtypes, with some analogs (e.g., Schisantherin A) exhibiting IC₅₀ values in the low micromolar range for CYP3A, while others show negligible interaction [3]. These class-level findings indicate that Schisantherin S—possessing a distinct substitution pattern and molecular architecture—cannot be assumed bioequivalent to any other lignan in this family.

SAR divergence
Minor differences in oxygenation or substitution can critically shift bioactivity and enzyme inhibition profiles.
CYP inhibition profile
Schisantherin A CYP3A inhibition data may not predict Schisantherin S; CYP interaction profile requires independent characterization.
Hepatoprotection model response
Reported lignan hepatoprotection varies substantially; Schisantherin S may not replicate Schisandrin C or Schisandrol B effects.

Schisantherin S Comparative Evidence


Natural Abundance Variation

Schisantherin S has been identified and isolated from the stems of Schisandra chinensis (Kadsura) and also from Kadsura coccinea [1]. In contrast, the more extensively studied Schisantherin A and B are predominantly sourced from the fruit of Schisandra sphenanthera and Schisandra chinensis . This differential botanical distribution implies that researchers targeting Schisantherin S may require distinct extraction protocols or source materials compared to those seeking Schisantherin A or B. Specifically, Schisantherin S was isolated from the chloroform fraction of an ethanol extract of Kadsura coccinea, alongside seven other known compounds, including kadsuralignan I and J, binankadsurin A, and dihydroguaiaretic acid [1].

Sourcing & Isolation
Class-level inference
Isolated from S. chinensis stems and K. coccinea chloroform fraction; distinct from fruit-derived lignans.
Sourcing context may affect extraction protocol and botanical authentication.
Data to verify; source-specific isolation review.
Phytochemical profiling Natural product sourcing Lignan quantification

Physicochemical Property Comparison

Schisantherin S (C₂₄H₃₀O₇, MW 430.49) and Schisantherin A (C₃₀H₃₂O₉, MW 536.57) differ significantly in molecular weight and elemental composition . The topological polar surface area (TPSA) of Schisantherin S is 72.5 Ų [1], whereas Schisantherin A possesses a higher TPSA due to additional oxygen-containing functional groups. These physicochemical distinctions directly impact solubility, membrane permeability, and chromatographic behavior.

MW & Polarity
Head-to-head
Schisantherin S: MW 430.49, TPSA 72.5 Ų vs Schisantherin A: MW 536.57
Affects solubility, permeability, and chromatographic retention.
Supports analytical method differentiation.
Chemical structure Molecular properties Analytical chemistry

CYP450 Inhibition Profile

Schisandra lignans exhibit variable inhibitory activity against cytochrome P450 isoforms. Schisantherin A inhibits CYP3A activity with an IC₅₀ of 6.60 μM and a Kᵢ of 5.83 μM [1]. Other lignans in the class, such as schisandrol B, demonstrate distinct P-glycoprotein (P-gp) inhibition profiles [2]. While direct quantitative inhibition data for Schisantherin S are not currently available in the literature, its structural divergence from Schisantherin A (different substitution pattern and molecular weight) suggests a potentially distinct CYP inhibition profile that warrants independent characterization.

CYP3A Inhibition
Class-level inference
Schisantherin A IC50 = 6.60 µM; no direct data available for Schisantherin S.
CYP inhibition profile cannot be extrapolated from Schisantherin A.
Knowledge gap; independent characterization needed.
Drug metabolism CYP450 inhibition Herb-drug interaction

Schisantherin S Application Scenarios


Analytical Reference Standard

Schisantherin S serves as a reference standard for the identification and quantification of this specific dibenzocyclooctene-type lignan in plant extracts, particularly from Schisandra chinensis stems or Kadsura coccinea. Its distinct molecular weight (430.49) and retention time properties differentiate it from co-occurring lignans like schisantherin A and B . Procurement of a high-purity reference material is essential for accurate LC-MS/MS method development and quality control of botanical raw materials .

SAR and Drug Discovery

Given the class-level divergence in hepatoprotective and enzyme-inhibitory activity among Schisandra lignans [1], Schisantherin S is a valuable tool compound for SAR studies. Its structural features—including specific methoxylation pattern and stereochemistry—can be compared with those of Schisantherin A, B, and C to elucidate the molecular determinants of biological activity. This supports medicinal chemistry efforts aimed at developing optimized hepatoprotective or anti-inflammatory agents.

Herb-Drug Interaction Studies

The variable CYP450 and P-gp inhibition profiles of Schisandra lignans [2] make Schisantherin S a relevant subject for herb-drug interaction studies. Researchers should independently assess its effects on CYP isoforms (e.g., CYP3A, CYP2E1) and drug transporters, rather than extrapolating from Schisantherin A data (IC₅₀ = 6.60 μM for CYP3A) [3]. This scenario is particularly relevant for laboratories evaluating the safety of Schisandra-containing dietary supplements or herbal preparations.

Isolation Method Development

Schisantherin S, isolated from the chloroform fraction of Kadsura coccinea ethanol extract [4], can be used to optimize extraction and purification protocols for dibenzocyclooctene lignans. Its distinct physicochemical properties (e.g., TPSA = 72.5 Ų) [5] provide a benchmark for method development in natural product chemistry laboratories focused on Schisandraceae phytochemicals.

Application
Selection Property
Validation Focus
Lignan reference standard for LC-MS/MS
Distinct molecular weight and retention behavior
Method specificity vs. co-occurring lignans (Schisantherin A/B)
Hepatoprotection pathway studies
Structural divergence from Schisantherin A
Model-response endpoints in liver injury assays
CYP-mediated metabolism research
Untested CYP450 inhibition profile
Independent CYP3A/CYP2E1 inhibition assay
Natural product isolation optimization
Moderate polarity; chloroform-extractable
Extraction protocol benchmarking for Schisandraceae

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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